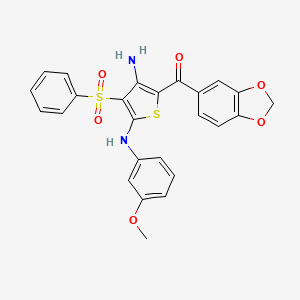

3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine

Description

This compound belongs to a class of thiophene-based sulfonamide derivatives characterized by a central thiophene ring substituted with a benzenesulfonyl group at position 3, a 2H-1,3-benzodioxole-5-carbonyl moiety at position 5, and a 3-methoxyphenylamine group at position 2.

Key structural features include:

- Thiophene core: Provides a planar, conjugated system for π-π interactions.

- Benzenesulfonyl group: Enhances solubility and stabilizes the molecule via sulfonamide bonding.

- 3-Methoxyphenylamine: Introduces steric bulk and modulates electronic effects.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O6S2/c1-31-17-7-5-6-16(13-17)27-25-24(35(29,30)18-8-3-2-4-9-18)21(26)23(34-25)22(28)15-10-11-19-20(12-15)33-14-32-19/h2-13,27H,14,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJRZSZNQYSXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

Amination Reactions: Introduction of amino groups to the aromatic rings.

Sulfonylation: Addition of sulfonyl groups to the thiophene ring.

Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce sulfonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, 3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Physicochemical and Electronic Properties

- Solubility: The benzenesulfonyl group enhances solubility in polar solvents compared to non-sulfonylated analogs (e.g., benzodioxole derivatives in ).

- Stability : The 3-methoxyphenyl group may reduce oxidative degradation compared to electron-deficient substituents (e.g., fluorophenyl in ).

Key Differences

Core Heterocycle : Thiophene (target) vs. thiazole () alters conjugation and dipole moments.

Substituent Effects : The 3-methoxyphenyl group provides distinct steric and electronic profiles compared to 2-fluorophenyl () or isopropylphenyl ().

Molecular Weight : The target compound (526.56 g/mol) is heavier than benzodioxole-thiophene hybrids (415.53 g/mol in ) due to additional substituents.

Biological Activity

The compound 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiophene ring, benzodioxole moiety, and sulfonamide group. Its chemical formula is , and it exhibits properties typical of both thiophene derivatives and benzodioxole compounds.

Research indicates that compounds with similar structures often exhibit multiple biological activities through various mechanisms:

- Antioxidant Activity : The methylenedioxyphenyl group in the compound is known for scavenging free radicals, thus exhibiting effective antioxidant properties.

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes such as cyclooxygenase (COX), which plays a significant role in inflammatory processes .

- Cytotoxicity : Preliminary studies suggest that this compound may display cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Several studies have reported the cytotoxic effects of similar thiophene derivatives on cancer cell lines. For instance, compounds with structural similarities have shown potent activity against breast cancer and leukemia cell lines.

2. Anti-inflammatory Effects

Due to its potential COX inhibition, the compound may exhibit anti-inflammatory properties. Research on related compounds has demonstrated their ability to reduce inflammation markers in vitro and in vivo models .

Case Studies

While direct case studies on this specific compound are scarce, related research provides insight into its potential applications:

- A study investigating the anticancer properties of benzodioxole derivatives found that modifications to the benzodioxole core significantly enhanced cytotoxicity against various cancer types .

- Another investigation highlighted the anti-inflammatory effects of a similar thiophene derivative in animal models, showing reduced edema and inflammatory cytokine levels.

Research Findings

A review of literature reveals several key findings regarding the biological activity of compounds related to this compound:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Thiophene derivatives | Cytotoxicity against various cancer cell lines |

| Anti-inflammatory | Benzodioxole derivatives | Reduction in inflammatory markers |

| Antimicrobial | Benzodioxole compounds | Activity against Gram-positive/negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.